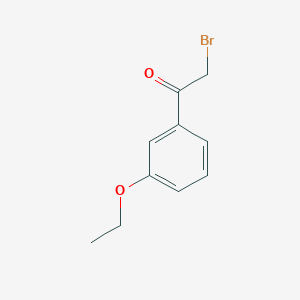

2-Bromo-1-(3-ethoxyphenyl)ethanone

Description

2-Bromo-1-(3-ethoxyphenyl)ethanone (C₁₀H₁₁BrO₂) is a brominated acetophenone derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 3-position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The ethoxy group confers unique electronic and steric properties, influencing reactivity and physicochemical behavior.

Properties

CAS No. |

103793-40-4 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-bromo-1-(3-ethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-9-5-3-4-8(6-9)10(12)7-11/h3-6H,2,7H2,1H3 |

InChI Key |

QHBNLYDJVIIJEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Bromoethanone Derivatives

Structural and Substituent Effects

The table below compares substituents, molecular weights, and key properties of 2-bromo-1-(3-ethoxyphenyl)ethanone with analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 3-ethoxy group is electron-donating, reducing electrophilicity at the carbonyl carbon compared to nitro (NO₂) or chloro (Cl) analogs. This may slow nucleophilic substitution reactions .

- Melting Points : Hydroxy-substituted derivatives (e.g., 4-OH) exhibit higher melting points (>280°C) due to hydrogen bonding, whereas methoxy/ethoxy analogs are likely lower .

- Synthetic Utility : Methoxy and ethoxy derivatives are preferred in drug synthesis for improved solubility and reduced toxicity compared to halogenated analogs .

Nucleophilic Substitution

- 3-Ethoxy Derivative : The ethoxy group may stabilize intermediates via resonance, favoring reactions like Ullmann couplings or condensations with amines.

- 3-Nitro Derivative : The electron-withdrawing nitro group enhances reactivity in SN₂ reactions, enabling rapid displacement of bromine with nucleophiles .

Condensation Reactions

- 4-Methoxy Analog: Reacts with thiourea to form thiazole derivatives under refluxing ethanol, a pathway likely applicable to the 3-ethoxy compound .

- 3-Hydroxy Analog : Forms oxime derivatives with chlorobenzyl hydroxylamine, a reaction sensitive to steric hindrance from bulkier substituents like ethoxy .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(3-ethoxyphenyl)ethanone?

Methodological Answer: The compound is typically synthesized via bromination of 1-(3-ethoxyphenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃) or dichloromethane (DCM) under controlled temperatures (0–25°C) to minimize side reactions. Catalysts like FeBr₃ or AlBr₃ enhance regioselectivity. Post-reaction, the product is purified via recrystallization (e.g., diethyl ether) to achieve yields of ~80–85% . Key steps include:

- Reagent Ratios: 1:1 molar ratio of starting ketone to Br₂.

- Workup: Sequential washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to remove excess Br₂).

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C–Br bond: ~1.9 Å; ketone C=O: ~1.21 Å) .

- NMR: ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm), ethoxy CH₃ (δ 1.4 ppm), and α-bromoketone CH₂ (δ 4.3–4.5 ppm). ¹³C NMR confirms carbonyl (δ ~195 ppm) and Br-substituted carbon (δ ~35 ppm) .

- IR: Strong C=O stretch at ~1700 cm⁻¹ and C–Br vibration at ~550 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at 2–8°C under inert gas (N₂) in airtight, amber-glass containers to prevent moisture absorption and photodegradation. Avoid contact with strong oxidizers or bases due to potential decomposition .

Advanced Research Questions

Q. How does the ethoxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-donating ethoxy group (-OCH₂CH₃) at the 3-position activates the aromatic ring, directing nucleophiles (e.g., amines, thiols) to the para position relative to the ethoxy group. This ortho/para-directing effect increases reaction rates compared to non-substituted analogs. Kinetic studies using HPLC or GC-MS can track substitution progress under varying conditions (polar aprotic solvents, 60–80°C) .

Q. How can contradictions in spectroscopic data for reaction intermediates be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR/X-ray data with computational models (e.g., DFT calculations for expected bond angles).

- High-Resolution MS: Confirm molecular ions (e.g., [M+H]⁺ at m/z 231.04) to rule out impurities.

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation during reactions .

Q. What computational methods predict the compound’s behavior in different solvents?

Methodological Answer:

Q. How can byproduct formation during synthesis be minimized?

Methodological Answer:

- Temperature Control: Maintain <25°C to suppress di-bromination.

- Catalyst Optimization: Use FeBr₃ (0.5–1.0 eq.) instead of AlBr₃ to reduce electrophilic aromatic substitution byproducts.

- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the mono-brominated product from di-brominated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.